molecular formula C9H16ClO6P B026657 Tris(2-carboxyethyl)phosphine hydrochloride CAS No. 51805-45-9

Tris(2-carboxyethyl)phosphine hydrochloride

Cat. No.: B026657
CAS No.: 51805-45-9
M. Wt: 286.64 g/mol
InChI Key: PBVAJRFEEOIAGW-UHFFFAOYSA-N
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Description

    TCEP: is a reducing agent commonly used in biochemistry and molecular biology applications.

  • Its chemical formula is C₉H₁₅O₆P , and it has a molecular weight of 286.65 g/mol .
  • TCEP is often prepared and used as a hydrochloride salt (TCEP-HCl) , which enhances its solubility in water.
  • Unlike some historical phosphines, TCEP is odorless and water-soluble .
  • Mechanism of Action

    Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PBVAJRFEEOIAGW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H16ClO6P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10370367
    Record name Tris(2-carboxyethyl)phosphine hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370367
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    51805-45-9
    Record name Tris(2-carboxyethyl)phosphine hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tris(2-carboxyethyl)phosphine hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370367
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tris(2-carboxyethyl)phosphine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tris(2-carboxyethyl)phosphine hydrochloride
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    Reactant of Route 4
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    Reactant of Route 5
    Tris(2-carboxyethyl)phosphine hydrochloride
    Reactant of Route 6
    Tris(2-carboxyethyl)phosphine hydrochloride

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